
(R)-3-Acetyl-1-Boc-pyrrolidine
Overview
Description
(R)-3-Acetyl-1-Boc-pyrrolidine: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group and an acetyl group attached to the pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Acetyl-1-Boc-pyrrolidine typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like tin(II) chloride .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow process allows for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions: (R)-3-Acetyl-1-Boc-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, dichloromethane, tin(II) chloride.
Reduction: Lithium aluminum hydride, ether.
Substitution: Nucleophiles such as amines or alcohols, solvents like acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tert-butyl esters, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (R)-3-Acetyl-1-Boc-pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It can serve as a precursor for the synthesis of pharmaceutical compounds with potential biological activity .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (R)-3-Acetyl-1-Boc-pyrrolidine involves its interaction with specific molecular targets. The tert-butyl ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The acetyl group can also participate in acetylation reactions, modifying the activity of target proteins .
Comparison with Similar Compounds
tert-Butyl (3R)-3-aminobutanoate: Similar in structure but contains an amino group instead of an acetyl group.
tert-Butyl (3R)-3-hydroxybutanoate: Contains a hydroxyl group instead of an acetyl group.
tert-Butyl (3R)-3-methylbutanoate: Contains a methyl group instead of an acetyl group.
Uniqueness: (R)-3-Acetyl-1-Boc-pyrrolidine is unique due to the presence of both the tert-butyl ester and acetyl groups. This combination of functional groups imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Biological Activity
(R)-3-Acetyl-1-Boc-pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Boc (tert-butyloxycarbonyl) group : A common protecting group in organic synthesis.
- Acetyl group : Enhances lipophilicity, potentially influencing biological activity.
The molecular formula is , with a molecular weight of approximately 171.23 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition : This compound has been shown to inhibit α-amylase, an enzyme critical for carbohydrate digestion. Inhibiting this enzyme can lead to reduced blood glucose levels, making it a candidate for diabetes management .
- α-Glucosidase Inhibition : Similar to α-amylase, α-glucosidase plays a significant role in carbohydrate metabolism. Studies indicate that this compound can effectively inhibit this enzyme, further supporting its potential as an antidiabetic agent .
Biological Activity Data
The following table summarizes the biological activities and inhibitory concentrations (IC50 values) of this compound and related compounds:
Compound | Target Enzyme | IC50 (μg/mL) | Reference |
---|---|---|---|
This compound | α-Amylase | 36.32 | |
This compound | α-Glucosidase | 27.51 | |
4-Methoxy analogue | α-Amylase | 26.24 | |
4-Methoxy analogue | α-Glucosidase | 18.04 |
Study on Pyrrolidine Derivatives
A study conducted on various pyrrolidine derivatives, including this compound, demonstrated significant inhibitory effects against both α-amylase and α-glucosidase. The research utilized molecular docking techniques to predict binding affinities and interactions with these enzymes, confirming the experimental findings . The study highlighted the potential of these compounds in managing postprandial hyperglycemia.
Electrophile Fragment Screening
Another relevant study explored the use of electrophile-fragment screening for discovering covalent ligands targeting various proteins. Although not exclusively focused on this compound, it provided insights into the reactivity patterns of similar compounds and their potential therapeutic applications in targeting specific enzymes involved in metabolic pathways .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, general observations about pyrrolidine derivatives suggest favorable absorption and distribution characteristics. Toxicological assessments are necessary to determine safety profiles before clinical applications can be considered.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-3-Acetyl-1-Boc-pyrrolidine, and how can reaction conditions be systematically optimized?
- Methodology : The compound can be synthesized via multi-step protocols starting from pyrrolidine derivatives. Key steps include Boc protection of the amine group (using di-tert-butyl dicarbonate), followed by regioselective acetylation at the 3-position. Reaction optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalysts (e.g., DMAP for acetylation). Yield improvements are achieved by monitoring reaction progress via TLC or LC-MS .
- Data-Driven Example :
Step | Reagents/Conditions | Yield Range |
---|---|---|
Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | 70–85% |
Acetylation | Acetyl chloride, Et₃N, THF, 25°C | 60–75% |
Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical methods are most reliable?
- Methodology : Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical for resolving enantiomers. Polarimetry and [¹³C NMR] can corroborate optical purity by analyzing chiral centers (e.g., C3 in the pyrrolidine ring). Synthetic protocols should use enantiopure starting materials, as racemization risks increase under acidic/basic conditions .
Q. What are the best practices for purification and storage of this compound?
- Methodology : Post-synthesis, flash chromatography (silica gel, ethyl acetate/hexane gradients) removes impurities. For long-term storage, keep the compound under inert gas (N₂/Ar) at –20°C to prevent Boc-group hydrolysis. Purity should be verified via HPLC (≥95%) and NMR (absence of acetyl or Boc-deprotection byproducts) .
Q. How do structural modifications at the 3-position (e.g., acetyl vs. hydroxymethyl groups) affect reactivity?
- Methodology : Substituents at C3 influence steric and electronic profiles. Acetyl groups enhance electrophilicity, enabling nucleophilic additions, while hydroxyl groups (as in (R)-1-Boc-3-hydroxypyrrolidine) facilitate hydrogen bonding in biological assays. Comparative reactivity studies using kinetic experiments (e.g., SN2 reactions) and DFT calculations can quantify these effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology : Discrepancies often arise from impurities or stereochemical variations. Researchers should:
Replicate assays with independently synthesized batches.
Use orthogonal characterization (e.g., X-ray crystallography for absolute configuration).
Compare IC₅₀ values across cell lines to rule out assay-specific artifacts.
For example, conflicting enzyme inhibition data may stem from residual solvents affecting protein stability .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in enzyme active sites. MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over time. Key parameters include binding free energy (MM-PBSA) and hydrogen-bonding patterns with residues like Asp189 in proteases. Validate predictions with SPR or ITC binding assays .
Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?
- Methodology : Batch-to-batch consistency requires strict control of:
- Catalyst loading (e.g., Jacobsen’s chiral catalysts for asymmetric hydrogenation).
- Temperature gradients during exothermic steps.
- Workup protocols to minimize epimerization.
Pilot-scale reactors with in-line FTIR monitoring improve reproducibility. Yield drops >10% at >100 g scales often indicate mass-transfer limitations .
Q. How does the Boc-protecting group influence the compound’s pharmacokinetic properties?
- Methodology : The tert-butoxycarbonyl group enhances solubility in organic phases but reduces membrane permeability. In vitro assays (Caco-2 cell monolayers) quantify permeability. Metabolic stability studies (e.g., liver microsomes) show Boc deprotection rates vary by species (e.g., faster in murine vs. human models) .
Q. What novel derivatives can be synthesized from this compound, and how are their reactivities characterized?
- Methodology : Common derivatives include:
- Amides : React with HATU/DIPEA-activated carboxylic acids.
- Sulfonamides : Use sulfonyl chlorides in pyridine.
- Cross-coupling adducts : Suzuki-Miyaura with Pd(dppf)Cl₂.
Reactivity is screened via high-throughput parallel synthesis, with LC-MS/MS monitoring .
Q. Data Contradiction Analysis
Q. Why do different studies report varying yields for the acetylation step?
- Root Cause : Competing side reactions (e.g., over-acetylation or N→O acetyl migration) depend on stoichiometry and solvent. Anhydrous THF minimizes hydrolysis, but trace water in commercial reagents can reduce yields by 15–20%. Reproducibility requires strict control of reagent quality (e.g., freshly distilled Et₃N) .
Properties
IUPAC Name |
tert-butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNGFYIEBJFPX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727800 | |
Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374673-69-4 | |
Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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